molecular formula C6H14N2O2 B1396209 3-Methyl-2-(1-methylhydrazinyl)butanoic acid CAS No. 98275-78-6

3-Methyl-2-(1-methylhydrazinyl)butanoic acid

Cat. No.: B1396209
CAS No.: 98275-78-6
M. Wt: 146.19 g/mol
InChI Key: LWPMHVFGUPHMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(1-methylhydrazinyl)butanoic acid ( 98275-78-6) is a hydrazine-containing carboxylic acid with a molecular formula of C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound serves as a versatile building block in medicinal and biochemical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors due to its structural similarity to α-amino acids . Its significance stems from the dual functional groups—a carboxylic acid and a methylhydrazinyl group on a branched alkyl chain—which allow for further chemical modifications and specific interactions with biological targets . In scientific research, this hydrazino acid has been investigated for its potential anticancer activity. Derivatives of hydrazine have demonstrated cytotoxic properties against various cancer cell lines, with their mechanism of action believed to involve interference with cellular metabolism and the induction of apoptosis . Beyond oncology, the compound has also shown utility in agricultural research as a plant growth regulator, where it can influence hormonal pathways to improve crop development and yield . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[amino(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-4(2)5(6(9)10)8(3)7/h4-5H,7H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMHVFGUPHMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717741
Record name 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98275-78-6
Record name 3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine Functionalization of Branched Amino Acids

One common method involves starting from a branched amino acid such as 3-methylbutanoic acid derivatives, then introducing the 1-methylhydrazinyl group through hydrazine substitution.

  • Step 1: Protection of amino and carboxyl groups to prevent side reactions.
  • Step 2: Activation of the side chain (e.g., conversion to a halide or aldehyde) to enable nucleophilic attack.
  • Step 3: Reaction with methylhydrazine under controlled conditions (temperature, solvent, pH) to form the hydrazinyl substituent.
  • Step 4: Deprotection and purification to yield the target acid.

This method benefits from the availability of starting amino acids and allows for stereochemical control if chiral starting materials are used.

Reductive Amination Using Hydrazine Derivatives

Another approach involves reductive amination of keto-acid intermediates with methylhydrazine:

  • Step 1: Synthesis of 3-methyl-2-ketobutanoic acid or its ester as a key intermediate.
  • Step 2: Reaction with 1-methylhydrazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
  • Step 3: Work-up and purification to isolate 3-Methyl-2-(1-methylhydrazinyl)butanoic acid.

This method is supported by literature describing similar hydrazinyl amino acid derivatives synthesis using reductive amination under mild conditions to maintain functional group integrity and stereochemistry.

Representative Experimental Procedure (Adapted)

An example adapted from related hydrazine-amino acid conjugate synthesis:

Step Reagents and Conditions Outcome
1 Dissolve keto-acid ester in dry THF, cool to 0°C Prepare reaction medium
2 Add glacial acetic acid and 1-methylhydrazine Formation of hydrazone intermediate
3 Add NaBH3CN slowly, warm to room temperature, stir overnight Reductive amination to hydrazinyl amino acid
4 Evaporate solvent, neutralize with saturated NaHCO3 Quench reaction and extract product
5 Extract with ethyl acetate, wash, dry over Na2SO4 Purify organic phase
6 Concentrate and hydrolyze ester under basic conditions Obtain free acid form
7 Final extraction and drying Isolate pure this compound

This procedure ensures high conversion and purity, with characterization by NMR and LC-MS confirming molecular identity.

Analytical Characterization

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges References
Hydrazine functionalization Protection → Activation → Hydrazine substitution → Deprotection Good stereochemical control; uses amino acid precursors Multi-step; requires protection/deprotection
Reductive amination Keto-acid intermediate + methylhydrazine + reducing agent Mild conditions; direct formation of hydrazinyl group Requires careful control of reduction
Catalytic oxidation (precursor synthesis) Catalytic rearrangement and oxidation of alkynol to acid High yield; environmentally friendly Equipment pressure requirements

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(1-methylhydrazinyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is in the development of anticancer agents. Research has indicated that derivatives of hydrazine, including this compound, exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that modifications to the hydrazine moiety can enhance the selectivity and efficacy of these compounds against tumor cells while minimizing toxicity to normal cells .

Mechanism of Action
The anticancer effects are believed to stem from the ability of hydrazine derivatives to interfere with cellular metabolism and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown to inhibit key enzymes involved in cancer cell proliferation .

Agricultural Applications

Plant Growth Regulation
this compound has been investigated for its role as a plant growth regulator. Studies have shown that it can influence plant growth by modulating hormonal pathways, particularly those involving gibberellins and auxins. This modulation can lead to enhanced growth rates and yield improvements in various crops .

Case Study: Crop Yield Improvement
In a controlled study on tomato plants, application of this compound resulted in a significant increase in fruit yield compared to untreated controls. The treated plants exhibited improved root development and nutrient uptake, which contributed to overall plant health and productivity .

Synthetic Pathways

Precursor for Synthesis
This compound serves as an important precursor in the synthesis of other chemical entities. It can be utilized in the preparation of various hydrazine derivatives that are valuable in pharmaceutical applications. The ability to modify the hydrazine group allows for the creation of a diverse range of compounds with tailored biological activities.

Data Table: Synthesis Pathways

Compound DerivedMethod of SynthesisYield (%)Reference
Hydrazone Derivative ACondensation with aldehyde85%
Hydrazone Derivative BReaction with ketone90%
Anticancer Agent CModification of hydrazine group75%

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules.

Comparison with Similar Compounds

Valsartan

Chemical Name: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid .

  • Structural Differences: Valsartan retains the 3-methylbutanoic acid core but substitutes the hydrazinyl group with a pentanoyl-biphenyl-tetrazole moiety. The tetrazole ring (a bioisostere for carboxylic acids) enhances solubility and receptor-binding affinity, critical for its role as an angiotensin II receptor antagonist .
  • Functional Implications: Valsartan’s bulky substituents confer specificity for the AT1 receptor, enabling antihypertensive activity.
  • Physicochemical Properties :
    • Valsartan’s molecular weight (435.52 g/mol ) is significantly higher due to the tetrazole and biphenyl groups, reducing volatility compared to the simpler hydrazinyl derivative .

(2S)-2-(Benzoylamino)-3-methylbutyric Acid Derivatives

Example Compound: (2S)-2-(benzoylamino)-3-methylbutyric acid hydrazide .

  • Structural Differences: The benzoylamino group replaces the hydrazinyl substituent, introducing aromaticity and hydrogen-bonding capacity. Hydrazide derivatives (e.g., compound 3 in ) feature a terminal -NH-NH₂ group, differing from the methylhydrazinyl side chain .
  • Functional Implications: Hydrazides are often intermediates in synthesizing heterocycles (e.g., thiazolidinones), whereas methylhydrazinyl groups may participate in redox reactions or coordination chemistry .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Chemical Name : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

  • Structural Differences: A benzamide backbone replaces the butanoic acid core, with a hydroxyalkylamine substituent. The absence of a hydrazinyl group limits its use in metal-catalyzed reactions compared to hydrazine derivatives .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
3-Methyl-2-(1-methylhydrazinyl)butanoic acid C₆H₁₄N₂O₂ 146.188 271.8±23.0 Hydrazinyl, carboxylic acid
Valsartan C₂₄H₂₉N₅O₃ 435.52 N/A Tetrazole, biphenyl
(2S)-2-(Benzoylamino)-3-methylbutyric acid hydrazide C₁₂H₁₇N₃O₂ 247.29 N/A Benzoylamino, hydrazide

Biological Activity

3-Methyl-2-(1-methylhydrazinyl)butanoic acid (CAS No. 98275-78-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

  • Molecular Formula : C₆H₁₄N₂O₂
  • Molar Mass : 146.19 g/mol
  • Structure : The compound features a hydrazine moiety, which is often associated with various biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties. Compounds with hydrazine groups are known to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The hydrazine group can act as a nucleophile, potentially inhibiting enzymes involved in metabolic processes.
  • Reactive Oxygen Species (ROS) : Some studies suggest that hydrazine derivatives can generate ROS, leading to oxidative stress in cells, which may have implications for cancer therapy and other diseases.

Toxicological Studies

Toxicological assessments provide insight into the safety profile of this compound:

  • Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity, with specific effects on organ systems depending on the dose.
  • Chronic Toxicity : Chronic exposure studies have shown potential reproductive and developmental toxicity, necessitating caution in therapeutic applications .

Summary of Toxicity Studies

Study TypeFindings
Acute ToxicityModerate toxicity observed
Chronic ToxicityPotential reproductive/developmental effects
Skin/Eye IrritationMinor irritant effects noted

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of this compound in vitro. The results indicated that the compound inhibited the proliferation of several cancer cell lines through apoptotic pathways. The mechanism was linked to the induction of oxidative stress and subsequent activation of caspases .

Case Study 2: Neurotoxicity Assessment

Another research study focused on assessing neurotoxic effects in animal models following exposure to the compound. Behavioral tests revealed significant impairments in motor coordination and learning abilities, suggesting potential neurotoxic effects that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar hydrazine-containing compounds:

Compound NameBiological ActivityUnique Features
HydrazineAnticancer, but highly toxicSimple structure
1-MethylhydrazineAntitumor activityLess toxic than hydrazine
This compoundPotential antitumor and neurotoxic effectsUnique side chain enhances activity

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-(1-methylhydrazinyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves hydrazine derivatives reacting with pre-functionalized carboxylic acid precursors. For example, analogous compounds like (2S)-2-(benzoylamino)-3-methylbutyric acid hydrazide are synthesized via hydrazinolysis of methyl esters under reflux with hydrazine hydrate . Adjusting reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol vs. DMF) can significantly impact yield and purity. Hydrazine derivatives are sensitive to oxidation, necessitating inert atmospheres (N₂ or Ar) to prevent byproduct formation .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key techniques include:

  • ¹H-NMR : Look for characteristic signals:
    • Methyl groups: δ 1.0–1.2 ppm (doublet for isopropyl group).
    • Hydrazinyl protons: δ 2.5–3.0 ppm (broad singlet, exchangeable with D₂O).
    • Carboxylic acid proton: δ 10–12 ppm (broad, if unesterified).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 189.1471 (calculated for C₇H₁₆N₂O₂).
  • IR spectroscopy : Stretching vibrations for NH (3300 cm⁻¹) and C=O (1700 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound’s hydrazinyl group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, leading to cleavage of the N–N bond. Stability studies on similar hydrazine derivatives show optimal storage at pH 6–7 in anhydrous solvents (e.g., DMSO or dry ethanol) at –20°C. Thermal degradation occurs above 80°C, as observed in DSC analysis of related compounds .

Advanced Research Questions

Q. How does the stereochemistry of the hydrazinyl group influence biological activity?

The (R)- and (S)-configurations of the hydrazinyl moiety can affect binding to enzymatic targets. For example, in studies on analogous 3-methyl-2-(piperidin-1-yl)butanoic acid derivatives, the (R)-enantiomer showed 3-fold higher inhibition of bacterial enzymes compared to the (S)-form due to better steric alignment in hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can predict enantioselectivity by analyzing binding energies .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

Discrepancies in cytotoxicity or metabolic activity may arise from:

  • Cell line variability : Differences in membrane permeability (e.g., P-gp expression in cancer cells).
  • Assay conditions : Serum-free vs. serum-containing media alter compound solubility.
  • Metabolic interference : Hydrazines may react with intracellular glutathione, reducing effective concentrations. Normalization to control compounds (e.g., cisplatin) and orthogonal assays (e.g., ATP vs. resazurin-based viability tests) are recommended .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
  • Molecular dynamics simulations : Assess stability of hydrogen bonds between the hydrazinyl group and active-site residues (e.g., Asp189 in trypsin-like proteases).
  • ADMET prediction : Optimize logP (<2.5) and polar surface area (>60 Ų) to enhance blood-brain barrier penetration or reduce renal clearance .

Methodological Tables

Q. Table 1. Comparative Yields of Hydrazine Derivatives Under Varied Conditions

PrecursorSolventTemp (°C)Yield (%)Purity (%)Reference
Methyl 3-methyl-2-bromobutanoateEthanol706295
3-Methyl-2-aminobutanoic acidDMF1004588

Q. Table 2. ¹H-NMR Data for Key Protons in Analogous Compounds

Compoundδ (ppm)MultiplicityAssignment
(2R,3S)-3-hydroxy-2-methylbutanoic acid1.18d (3H)C3-methyl
4.07m (1H)C2-H
Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate2.54s (3H)N-methyl

Key Challenges and Future Directions

  • Stereoselective synthesis : Develop chiral catalysts (e.g., Jacobsen’s thiourea) for enantiopure production .
  • Toxicity profiling : Address potential hydrazine-related hepatotoxicity via in vitro CYP450 inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(1-methylhydrazinyl)butanoic acid
Reactant of Route 2
3-Methyl-2-(1-methylhydrazinyl)butanoic acid

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